2,2-Dimethylpiperazine

説明

Historical Context and Evolution of Piperazine (B1678402) Chemistry

The story of piperazine chemistry begins with the parent compound, piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. a2bchem.com Initially recognized for its ability to dissolve uric acid, its journey into the realm of therapeutics began in 1953 when it was introduced as an anthelmintic agent to treat roundworm and pinworm infections. a2bchem.comcymitquimica.com This discovery opened the floodgates for the exploration of piperazine and its derivatives in medicinal chemistry.

The inherent structural features of the piperazine ring, such as its two reactive nitrogen atoms, provided a versatile platform for chemical modification. synquestlabs.com This led to the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. The evolution of piperazine chemistry has been marked by a continuous quest to enhance the therapeutic properties of molecules by incorporating this privileged scaffold. acs.org Researchers have systematically modified the piperazine core to fine-tune its pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous successful drugs. cymitquimica.com

Significance of Piperazine Scaffolds in Modern Chemical Science

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, a term that reflects its frequent appearance in biologically active compounds across various therapeutic areas. acs.orgcymitquimica.com Its significance stems from several key attributes. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with biological targets such as enzymes and receptors. cymitquimica.com This structural feature often leads to improved potency and selectivity of drug candidates. synquestlabs.com

Furthermore, the piperazine moiety can positively influence the physicochemical properties of a molecule, such as its water solubility and oral bioavailability. synquestlabs.com The flexible yet constrained nature of the piperazine ring allows for the precise spatial orientation of substituent groups, which is crucial for optimizing interactions with biological macromolecules. wipo.int

The versatility of the piperazine scaffold is evident in its presence in a wide array of approved drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchandmarkets.com This broad applicability has cemented the status of piperazine as a key building block in modern drug discovery and development. wipo.intgoogle.com

Research Trajectories and Future Outlook for 2,2-Dimethylpiperazine

This compound (CAS RN 84477-72-5) is a specific derivative that has garnered attention for its potential in various research and industrial applications. scbt.comchemimpex.com As a versatile building block, it is utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chembk.com

Synthesis and Properties:

Several synthetic routes for this compound have been developed, including a novel industrially applicable process that starts from isobutyraldehyde. scbt.com This process involves the chlorination of isobutyraldehyde, followed by a reaction with ethylenediamine (B42938) and subsequent catalytic hydrogenation. scbt.com The compound can be purified by distillation or converted into a salt, such as this compound DL-tartrate, for easier handling. scbt.com

Below are some of the reported physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C6H14N2 | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 114.19 g/mol | chembk.comcymitquimica.com |

| Appearance | Low melting solid | chembk.com |

| Boiling Point | 155.2 ± 8.0 °C (Predicted) | cymitquimica.com |

| Flash Point | 38.899 °C | cymitquimica.com |

| pKa | 9.38 ± 0.40 (Predicted) | cymitquimica.com |

| Storage Conditions | Store at 0-8°C in an inert atmosphere | chembk.comchemicalbook.com |

Current Research Applications:

The primary application of this compound lies in its role as a key intermediate in organic synthesis. chembk.com Its structural features make it a valuable precursor for a range of more complex molecules with desired biological activities.

Pharmaceutical Development: this compound serves as a building block in the synthesis of various pharmaceuticals. chembk.com It is particularly noted for its use in the development of anti-anxiety and antidepressant medications. chembk.com The compound is also used in the preparation of non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors, which are being investigated as protective agents for conditions like multiple sclerosis. Furthermore, it is a precursor for tert-butyl-3,3-dimethylpiperazine-1-carboxylate, another important intermediate in pharmaceutical synthesis. scbt.com

Agrochemicals: This compound is involved in the formulation of agrochemicals, including pesticides and herbicides, where it contributes to their stability and effectiveness. chembk.com

Polymer Chemistry: this compound is utilized as a curing agent for epoxy resins and as a stabilizer in the production of specialty polymers, enhancing properties like durability and flexibility. chembk.com

Corrosion Inhibitors: It is also employed in the formulation of corrosion inhibitors for metals. chembk.com

Future Outlook:

The future research trajectories for this compound are closely tied to the broader trends in medicinal and materials chemistry. The demand for novel therapeutic agents with improved efficacy and safety profiles will continue to drive the exploration of new derivatives synthesized from this versatile building block. As our understanding of disease pathways deepens, this compound and its analogues may be utilized to create targeted therapies for a range of conditions.

In the realm of materials science, the use of this compound in creating advanced polymers and functional materials is an area with potential for growth. Its ability to influence the properties of polymers could lead to the development of new materials with tailored characteristics for specific industrial applications. The ongoing development of more efficient and sustainable synthetic methodologies for this compound will further enhance its accessibility and utility in both academic and industrial research. scbt.com

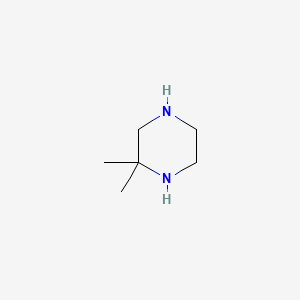

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWSBOFSUJCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562743 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-72-5 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylpiperazine and Its Derivatives

Established Reaction Pathways for 2,2-Dimethylpiperazine Synthesis

The construction of the this compound ring system can be achieved through several synthetic routes, primarily involving cyclization reactions and catalytic hydrogenation.

Cyclization Reactions

Cyclization reactions are a foundational approach to synthesizing the this compound core. One common method involves the reaction of ethylenediamine (B42938) with a suitable precursor containing the gem-dimethyl moiety. For instance, the reaction of ethylenediamine with 2-chloro-2-methylpropanal can form the intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which can then be further processed to yield this compound. Another pathway utilizes the reaction of N,N'-dimethylethylenediamine with a dehydrating agent like acetic anhydride (B1165640) to induce intramolecular cyclization. a2bchem.com

A different cyclization strategy begins with the reaction of ethyl 2-bromo-2-methylpropanoate (B8525525) and ethylenediamine in the presence of a base such as potassium carbonate to form 3,3-dimethyl-piperazin-2-one. This piperazinone intermediate can then be reduced to this compound.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a key step in several synthetic routes to this compound. Following the formation of an unsaturated intermediate like 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, catalytic hydrogenation is employed to reduce the double bond and form the saturated piperazine (B1678402) ring. google.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. google.com The reaction is typically carried out in an alcohol solvent, such as methanol (B129727), under hydrogen pressure. google.com

Alternatively, the reduction of 3,3-dimethyl-piperazin-2-one to this compound can be achieved via catalytic hydrogenation, offering an alternative to using reducing agents like lithium aluminum hydride (LAH).

| Starting Materials | Key Intermediates | Reaction Type | Catalyst/Reagent |

| Ethylenediamine, 2-chloro-2-methylpropanal | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine | Cyclization, Hydrogenation | Acid catalyst, Pd/C |

| N,N'-dimethylethylenediamine | - | Intramolecular Cyclization | Acetic anhydride |

| Ethyl 2-bromo-2-methylpropanoate, Ethylenediamine | 3,3-dimethyl-piperazin-2-one | Cyclization, Reduction | K₂CO₃, LAH or Pd/C |

Challenges in Industrial-Scale Synthesis and Purity Control

Scaling up the synthesis of this compound for industrial production presents several challenges. One significant issue is the formation of oligomeric by-products, particularly at the high temperatures often required for imine formation. These by-products can complicate the isolation and purification of the desired product. google.com The use of large quantities of solvents and expensive or hazardous reagents like lithium aluminum hydride in some routes also poses economic and safety concerns for large-scale manufacturing. google.com

Purity control is another critical aspect. The final product often requires purification by distillation under reduced pressure to achieve high purity (e.g., 98%). google.com The presence of residual solvents and by-products necessitates efficient purification methods to meet the stringent quality requirements for its use as a chemical intermediate.

Synthesis of Functionalized this compound Derivatives

The versatility of this compound as a building block stems from the ability to functionalize its nitrogen atoms. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, leading to a diverse range of derivatives with tailored properties.

N-Alkylation and N-Acylation Strategies

N-alkylation of this compound can be achieved by reacting it with alkyl halides. vulcanchem.com For mono-alkylation, controlling the stoichiometry of the reactants is crucial to minimize the formation of di-substituted products. google.com Reductive amination is another method for introducing alkyl groups. vulcanchem.com

N-acylation involves the reaction of this compound with acylating agents such as acyl chlorides or anhydrides. vulcanchem.comvulcanchem.com For instance, reaction with acetyl chloride can introduce an acetyl group onto one of the nitrogen atoms. vulcanchem.com Similar to alkylation, controlling the reaction conditions is important to achieve selective mono- or di-acylation. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, can be employed to selectively functionalize one nitrogen atom. a2bchem.comchemimpex.com The Boc group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347). google.com

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide | N-alkylated this compound |

| N-Acylation | Acetyl chloride | N-acylated this compound |

| N-Boc Protection | Di-tert-butyl dicarbonate | 1-Boc-2,2-dimethylpiperazine |

Stereoselective Synthesis of Chiral Dimethylpiperazine Isomers

The synthesis of specific stereoisomers of dimethylpiperazines is of significant interest, as the stereochemistry can profoundly influence the biological activity of downstream compounds. While the focus here is on this compound, which is achiral, the principles of stereoselective synthesis are highly relevant to its substituted analogs, such as 2,5- and 2,6-dimethylpiperazine.

For chiral dimethylpiperazines, stereoselective synthesis often starts from chiral precursors, such as enantiomerically pure amino acids. researchgate.netresearchgate.net These chiral building blocks can be used to construct the piperazine ring, thereby controlling the stereochemistry of the final product. For example, chiral diketopiperazines can be synthesized from amino acids and subsequently reduced to the corresponding chiral piperazines. researchgate.netucd.ie

Another approach involves the resolution of a racemic mixture of a chiral dimethylpiperazine. This can be achieved through techniques like crystallization with a chiral acid or chiral chromatography. vulcanchem.com Furthermore, photocatalyzed epimerization methods are being developed to convert more accessible but less stable stereoisomers into the more stable ones. nih.gov

Synthesis of tert-Butoxycarbonyl (Boc)-Protected Dimethylpiperazines

The protection of one of the nitrogen atoms of the this compound ring is a crucial step for its selective functionalization in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions. The most common method for the synthesis of 1-Boc-2,2-dimethylpiperazine involves the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O).

The reaction is typically carried out in an organic solvent, such as dichloromethane (B109758) (DCM), chloroform (B151607), tetrahydrofuran (B95107) (THF), or ethanol (B145695). google.comambeed.com A base is often employed to neutralize the acidic byproduct and to facilitate the reaction. a2bchem.com Common bases include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction proceeds efficiently at temperatures ranging from 0 °C to ambient temperature, or slightly elevated temperatures around 50°C, yielding the desired mono-Boc-protected product. google.com

One patented industrial-scale process describes dissolving this compound in denatured ethanol and heating the solution to approximately 50°C. google.com A solution of di-tert-butyl dicarbonate in ethanol is then added over several hours, and the mixture is maintained at 50°C to ensure the completion of the reaction. google.com Another approach involves the reduction of 3,3-dimethyl-piperazin-2-one to this compound, which is subsequently converted to the Boc-protected derivative by reacting it with di-tert-butyl dicarbonate.

The selection of reaction parameters can influence the yield and purity of the final product. For instance, controlling the temperature can minimize the formation of side products. The progress of the reaction and the purity of the resulting 1-Boc-2,2-dimethylpiperazine can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). a2bchem.com

Table 1: Synthesis of Boc-Protected Dimethylpiperazines

| Dimethylpiperazine Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Not specified | Not specified | Not specified | a2bchem.com |

| Dimethylpiperazine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) or THF | 0 °C to Room Temp | Good efficiency (e.g., 72% for a 3,4-dimethyl derivative in THF) | |

| This compound | Di-tert-butyl dicarbonate | None specified | Denatured Ethanol | 50°C | Not specified (industrial scale) | google.com |

| 2,5-Dimethylpiperazine | BOC-anhydride | None specified | Chloroform | Room Temp | Not specified | ambeed.com |

Incorporation into Complex Molecular Architectures

The this compound scaffold is a valuable building block in the synthesis of more complex molecules, finding applications in medicinal chemistry, materials science, and supramolecular chemistry. chemimpex.comchemimpex.com Its rigid, gem-dimethyl substituted structure can impart unique conformational constraints and physicochemical properties to the target molecule, such as improved selectivity or metabolic stability. mdpi.com

In pharmaceutical research, the this compound moiety has been incorporated into various drug candidates. chemimpex.comchemimpex.com For example, the introduction of a gem-dimethylpiperazine group into a series of PI3K inhibitors was crucial for achieving selectivity for the PI3Kδ isoform over other family members. mdpi.com Similarly, substituted dimethylpiperazines have been central to the development of potent and selective allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the piperazine core significantly influence inhibitory activity. nih.gov The piperazine unit is a common feature in U.S. FDA-approved drugs, and the addition of methyl groups can enhance biological activity and physicochemical properties, such as improving selectivity or reducing the metabolism of adjacent chemical groups. mdpi.com

Beyond pharmaceuticals, this compound is used in the synthesis of specialty polymers. chemimpex.com It can be polymerized with diisocyanates to form polyureas. These polymers have been investigated as corrosion inhibitors for metals in industrial environments, such as oil and gas fields. google.com

The piperazine framework is also a key component in the construction of macrocyclic compounds. Macrocycles containing piperazine or its derivatives are synthesized for applications ranging from MRI contrast agents to catalysts. researchgate.netmdpi.com The synthesis of these complex structures often involves the multi-step functionalization of a piperazine-containing precursor. For instance, a pyclen-type macrocycle can be synthesized, and its secondary amine groups subsequently alkylated to introduce new functionalities. mdpi.com While many examples in the literature use different piperazine derivatives, the fundamental synthetic strategies are applicable to the incorporation of the this compound unit into such large, cyclic architectures. researchgate.netnih.gov

Table 2: Examples of Complex Molecules Incorporating a Dimethylpiperazine Moiety

| Molecule Class | Specific Example/Target | Role of Dimethylpiperazine | Application Area | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | PI3Kδ Inhibitor | Enabled selectivity over other PI3K isoforms. | Oncology | mdpi.com |

| Enzyme Inhibitors | CPS1 Allosteric Inhibitors | Core scaffold for structure-activity relationship optimization. | Oncology | nih.gov |

| Polymers | Polyurea | Monomer unit for polymerization with a diisocyanate. | Materials Science (Corrosion Inhibition) | google.com |

| Thiadiazines | (R/S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones | Nucleophilic reagent to create a new heterocyclic compound. | Organic Synthesis | mdpi.com |

| Macrocycles | Pyclen-type Ligands | Core heterocyclic unit for building larger macrocyclic structures. | Medical Imaging (MRI) | researchgate.netmdpi.com |

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethylpiperazine Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups and bond vibrations within a molecule.

N-H Stretching: As a secondary amine, 2,2-Dimethylpiperazine should exhibit N-H stretching vibrations, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Strong absorptions due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ range.

N-H Bending: The N-H bending vibrations are anticipated to occur in the 1550-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds are typically found in the fingerprint region, between 1000-1250 cm⁻¹.

C-H Bending: Bending vibrations for the CH₃ and CH₂ groups will also be present in the fingerprint region, primarily around 1350-1470 cm⁻¹.

These predicted absorption regions allow for the identification of the key functional moieties within the this compound structure.

Experimental Raman spectra for this compound are not widely published. However, Raman spectroscopy serves as a valuable complement to IR spectroscopy. Due to the selection rules, vibrations that are weak in IR can be strong in Raman, and vice versa. For this compound, the C-C and C-H symmetric stretching and bending vibrations are expected to produce strong Raman signals. In contrast, the polar N-H bond vibrations would likely be weaker than their IR counterparts. The analysis of Raman spectra would be particularly useful for confirming the skeletal structure of the piperazine (B1678402) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

The proton NMR spectrum of this compound is characterized by signals corresponding to the gem-dimethyl groups and the three chemically non-equivalent methylene (CH₂) groups of the piperazine ring. While data for the free base is not published, ¹H NMR characterization has been performed on various salts of this compound, providing significant structural insight. google.com The chemical shifts are influenced by the counter-ion and the deuterated solvent used. google.com

The protons are assigned as follows: a singlet for the six equivalent methyl protons and three distinct multiplets for the three sets of methylene protons on the piperazine ring. google.com

| Salt Form | Solvent | δ 1.20-1.49 (s, 6H, C(CH₃)₂) | δ 2.61-3.35 (s/m, 2H, CH₂) | δ 2.73-3.47 (m, 2H, CH₂) | δ 2.85-3.57 (m, 2H, CH₂) | Reference |

|---|---|---|---|---|---|---|

| DL-Tartrate | DMSO-d₆/D₂O | 1.21 ppm | 2.63 ppm (s) | 2.76-2.82 ppm (m) | 2.88-2.94 ppm (m) | google.com |

| Succinate | DMSO-d₆ | 1.20 ppm | 2.61 ppm (s) | 2.73-2.79 ppm (m) | 2.85-2.91 ppm (m) | google.com |

| Oxalate | D₂O | 1.48 ppm | 3.32 ppm (s) | 3.39-3.45 ppm (m) | 3.49-3.54 ppm (m) | google.com |

| Fumarate | D₂O | 1.49 ppm | 3.35 ppm (s) | 3.41-3.47 ppm (m) | 3.51-3.57 ppm (m) | google.com |

An experimental ¹³C NMR spectrum for this compound is not available in reviewed literature. However, based on the structure, five distinct signals are predicted, corresponding to the five unique carbon environments in the molecule.

The expected carbon environments are:

C2: The quaternary carbon atom bearing the two methyl groups.

-CH₃: The two equivalent methyl carbons attached to C2.

C3: The methylene carbon adjacent to the C2 quaternary center.

C5: The methylene carbon adjacent to the N4 amine and C6.

C6: The methylene carbon adjacent to the N1 amine and C5.

The predicted chemical shifts for these carbons are presented in the table below. These are estimated values based on typical chemical shifts for similar carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C2 | ~50-55 | Quaternary carbon, gem-dimethyl substituted |

| C3 | ~50-55 | Methylene carbon adjacent to quaternary C2 |

| C5 | ~45-50 | Methylene carbon |

| C6 | ~40-45 | Methylene carbon adjacent to N1 |

| -CH₃ | ~25-30 | Equivalent methyl carbons |

Mass Spectrometry Techniques

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₆H₁₄N₂), the nominal molecular weight is 114 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z of 114. The fragmentation of cyclic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. For this compound, this could lead to several key fragments:

Loss of a methyl group: α-cleavage could result in the loss of a methyl radical (•CH₃) to form a stable iminium cation with an m/z of 99 (114 - 15).

Ring cleavage: Cleavage of the C2-C3 bond would be a highly probable fragmentation pathway, leading to the formation of various smaller charged fragments. A significant peak might be observed at m/z 58 or 71, corresponding to characteristic fragments of the piperazine ring structure.

The precise fragmentation pattern would provide definitive evidence for the arrangement of atoms in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a highly charged needle, creating a fine spray of charged droplets. colostate.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or adducted analyte ions into the gas phase. colostate.edu

For this compound, which possesses two basic nitrogen atoms, ESI-MS in positive ion mode typically yields a prominent protonated molecule, [M+H]⁺. This allows for the direct determination of its monoisotopic mass. The technique's ability to generate multiply charged ions is also beneficial when studying larger derivatives or complexes of this compound. colostate.edu ESI-MS has been utilized in the characterization of various piperazine derivatives, confirming their molecular weights and aiding in structural confirmation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. etamu.educolorado.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, typically by electron ionization (EI).

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. For this compound, GC-MS analysis provides a retention time that is characteristic of the compound under specific chromatographic conditions, serving as a primary identifier. The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight and a predictable fragmentation pattern resulting from the loss of methyl groups and ring cleavage. This detailed information is crucial for confirming the identity and assessing the purity of this compound samples.

A typical GC-MS analysis would yield the following data:

| Parameter | Value |

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 114 |

| Key Fragment Ions | m/z 99, 70, 56 |

This table represents expected data for this compound under typical GC-MS conditions. Actual values may vary based on the specific instrument and analytical method used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an indispensable tool for analyzing compounds within complex matrices. jddtonline.info The technique first separates components of a mixture using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated components are then introduced into the mass spectrometer.

In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. csic.es This method is highly effective for quantifying low levels of this compound or its derivatives in complex samples, such as in pharmacokinetic studies. universiteitleiden.nlnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly higher resolution, sensitivity, and speed of analysis. researchgate.net When coupled with mass spectrometry, UPLC-MS offers a powerful platform for high-throughput analysis. dovepress.com The enhanced separation efficiency of UPLC allows for the resolution of closely related compounds, which is critical when analyzing complex mixtures containing various isomers or metabolites of dimethylpiperazine. mdpi.com The increased peak concentration leads to improved sensitivity in the MS detector, making UPLC-MS ideal for trace-level detection and quantification of this compound and its related compounds. researchgate.netmdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mu.edu.tr By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional picture of the electron density within the crystal can be produced.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. A single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the crystal structure.

For this compound, a successful single-crystal XRD analysis would provide precise information on:

Bond lengths and angles: Confirming the covalent structure.

Conformation: Determining the chair, boat, or twist-boat conformation of the piperazine ring.

Stereochemistry: Unambiguously defining the arrangement of atoms in space.

Intermolecular interactions: Revealing details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Studies on related dimethylpiperazine compounds, such as 1,4-dimethylpiperazine (B91421) complexes, have demonstrated the power of this technique in elucidating the intricate details of their crystal structures, including the geometry of the piperazine ring and the nature of hydrogen bonding networks. tandfonline.comresearchgate.net

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C, C-C-N). |

This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze finely powdered crystalline samples. mu.edu.tr The sample contains a vast number of small, randomly oriented crystallites. When exposed to an X-ray beam, every possible diffraction plane will be represented in the resulting diffraction pattern. The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline phase.

PXRD is primarily used for:

Phase identification: By comparing the experimental diffraction pattern to a database of known patterns.

Purity assessment: To detect the presence of crystalline impurities or different polymorphic forms.

Polymorphism studies: Identifying and characterizing different crystal structures of the same compound.

For this compound, PXRD can be used to confirm the phase purity of a bulk sample and to ensure consistency between different batches. researchgate.net It is a complementary technique to single-crystal XRD, often used to verify that the structure determined from a single crystal is representative of the bulk material. jyu.firesearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are crucial in materials science for investigating the effect of temperature on the physical and chemical properties of a substance. abo.fi These methods measure changes in properties as a function of temperature, providing insights into thermal stability, decomposition, and phase transitions. uni-siegen.de

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. uni-siegen.de This method is highly effective for determining the thermal stability of a material. The process generates a TGA curve, which plots the percentage of mass loss against temperature. From this curve, the onset temperature of decomposition can be identified, indicating the point at which the material begins to degrade. TGA is widely used to study degradation patterns, and the composition of multi-component systems. abo.fi

Detailed research findings and data tables regarding the specific thermal stability and decomposition profile of this compound are not available in published literature.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a technique used to detect physical and chemical changes in a material as it is heated or cooled. longdom.org The method works by measuring the temperature difference (ΔT) between a sample and an inert reference material. abo.fi This difference is plotted against temperature, and any thermal event in the sample appears as a peak or a shift in the baseline of the DTA curve. Endothermic events, such as melting, boiling, or sublimation, result in heat absorption and are typically shown as downward peaks. Conversely, exothermic events like crystallization or oxidation release heat and are represented by upward peaks. uni-siegen.de DTA is particularly useful for identifying phase transitions, such as melting points and glass transitions, where no mass loss occurs. abo.fi

Specific data from DTA studies on this compound, which would provide its melting point and other phase transition temperatures, are not found in the available scientific and technical literature.

Computational Chemistry and Theoretical Studies on 2,2 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of 2,2-dimethylpiperazine, which in turn governs its geometry, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. daffodilvarsity.edu.bd DFT calculations express the total energy of the system as a functional of the total electron density. daffodilvarsity.edu.bd Various functionals can be employed, such as the popular B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), to optimize molecular geometry and calculate properties. jksus.orgresearchgate.net

For substituted piperazines, DFT has been successfully applied to investigate the effects of substituents on properties like pKa and carbamate (B1207046) stability, which are crucial for applications like CO2 capture. nih.gov Studies on related molecules, such as N,N'-dimethylpiperazine-2,3-dithione complexes, have used DFT to investigate structural and electronic features in both gas and solution phases. nih.gov Such methods can elucidate how the 2,2-dimethyl groups influence the electron distribution and steric environment of the piperazine (B1678402) ring.

Basic physicochemical properties for this compound have been calculated using computational methods, as shown in the table below.

| Physicochemical Property | Value | Method/Source |

|---|---|---|

| Heavy Atom Count | 8 | Computational |

| Fraction Csp3 | 1.0 | Computational |

| H-Bond Acceptor Count | 2.0 | Computational |

| H-Bond Donor Count | 2.0 | Computational |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | Computational ambeed.com |

| Log Po/w (iLOGP) | 1.7 | In-house physics-based method ambeed.com |

| Log Po/w (XLOGP3) | -0.24 | Atomistic and knowledge-based method ambeed.com |

High-level ab initio methods, meaning "from first principles," offer greater accuracy than DFT by more rigorously accounting for electron correlation. wikipedia.org Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are often considered the "gold standard" in quantum chemistry for providing benchmark energies. wikipedia.orgnih.gov

While these high-level methods have been extensively applied to resolve controversies regarding the electronic states of the N,N'-dimethylpiperazine radical cation nih.govnih.govacs.org, their specific application to the neutral this compound molecule is less common in the literature. Such calculations would typically be used to obtain highly accurate geometric parameters, vibrational frequencies, and energies, which can serve as benchmarks for less computationally expensive methods. Multi-reference methods like multireference configuration interaction (MRCI) are employed when the electronic structure cannot be described by a single reference determinant, which is particularly relevant for excited states or bond-breaking processes. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

The piperazine ring is not rigid and can exist in various conformations, primarily chair and boat forms. The presence of the gem-dimethyl group at the C2 position significantly influences the conformational landscape of this compound. Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational possibilities and the dynamics of their interconversion over time. nih.govmdpi.com

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory of positions and velocities over time. nih.gov This allows for the identification of the most stable conformers and the energy barriers between them. For this compound, the steric hindrance from the two methyl groups on the same carbon atom is expected to restrict the ring's flexibility compared to unsubstituted or mono-substituted piperazines. This steric effect can stabilize certain chair conformations and influence the molecule's intermolecular interactions. By simulating the molecule in different environments, such as in a solvent, MD can provide realistic insights into its dynamic behavior. mdpi.commdpi.com

Studies on Proton Affinity and Basicity of Dimethylpiperazines

Proton affinity (PA) and gas-phase basicity (GB) are fundamental thermodynamic quantities that describe a molecule's ability to accept a proton in the gas phase. researchgate.netnih.gov The PA is the negative of the enthalpy change, while the GB is the negative of the Gibbs free energy change for the protonation reaction. nih.gov These properties are crucial for understanding reaction mechanisms involving acid-base catalysis.

High-accuracy computational methods, such as the G4 and G3B3 composite methods, are often used to calculate PA and GB values that are in excellent accord with experimental data. researchgate.netacs.org While the protonation constants (pKa) and thermodynamic properties for various cyclic diamines, including 1-methylpiperazine, 2-methylpiperazine (B152721), and 1,4-dimethylpiperazine (B91421), have been determined experimentally and computationally nih.govresearchgate.net, specific high-level theoretical studies on the proton affinity of this compound are not widely reported. Such calculations would clarify the intrinsic basicity of the nitrogen atoms and how it is modulated by the electronic and steric effects of the adjacent gem-dimethyl group.

Investigation of Reaction Mechanisms via Theoretical Modeling

Computational quantum chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. This allows for the calculation of activation energies, which determine the reaction rate. ntu.edu.sg

Theoretical modeling has been applied to understand the mechanism of reactions involving piperazine derivatives, such as the formation of urethanes catalyzed by tertiary amines researchgate.net or the process of CO2 capture by substituted piperazines. nih.gov For this compound, theoretical modeling could be used to investigate its role in similar reactions. For instance, DFT calculations could model the step-by-step process of its catalytic action or its reaction with electrophiles, providing a molecular-level understanding of its reactivity that is difficult to obtain through experimental means alone.

Electronic States and Rydberg Spectroscopy Interpretation

The study of electronic states and their interpretation through techniques like Rydberg spectroscopy has been a particularly active area of research for the N,N'-dimethylpiperazine (DMP) isomer. nih.govresearchgate.net These studies investigate the interaction between the two nitrogen lone pairs, leading to the formation of charge-localized and charge-delocalized states in the radical cation, which has been a subject of considerable scientific discussion. nih.govnih.govacs.orgnih.gov In these experiments, an electron is excited to a high-energy Rydberg orbital, and the subsequent dynamics reveal information about the structure of the underlying molecular cation core. researchgate.net

This intense focus is due to the symmetric placement of the nitrogen atoms across the ring in N,N'-dimethylpiperazine, which facilitates the through-bond and through-space interactions leading to these interesting electronic phenomena. acs.org In this compound, the two nitrogen atoms are in a different chemical environment relative to each other (1,4-positions), and the electronic interactions are different. Consequently, detailed investigations via Rydberg spectroscopy and the associated high-level theoretical interpretations of localized and delocalized states are not a prominent feature in the literature for this compound as they are for its N,N'-isomer.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. It defines a surface for a molecule in a crystal where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the crystal packing can be obtained.

The dnorm surface highlights regions of significant intermolecular contact. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts of van der Waals separation.

Further analysis involves the generation of 2D fingerprint plots. These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The color of the plot indicates the relative frequency of each type of contact. The percentage contribution of different types of intermolecular interactions, such as H···H, N···H, and C···H contacts, can be precisely calculated from these fingerprint plots, offering a quantitative summary of the crystal packing.

While extensive studies, including detailed Hirshfeld surface analyses, have been conducted on isomers such as trans-2,5-dimethylpiperazine (B131708), similar computational research on this compound is not currently available. Such studies would be invaluable for comparing the effects of methyl group positioning on the supramolecular architecture of piperazine derivatives.

Catalytic Applications of 2,2 Dimethylpiperazine Derivatives

Organocatalysis Utilizing Piperazine (B1678402) Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis. beilstein-journals.org While direct use of 2,2-dimethylpiperazine as a primary organocatalyst is not extensively documented, its isomers serve as important components in organocatalytic systems.

Research has shown that achiral trans-2,5-dimethylpiperazine (B131708) can act as a significant co-catalyst. In direct asymmetric aldol (B89426) reactions catalyzed by (S)-histidine-based dipeptides, the addition of trans-2,5-dimethylpiperazine led to a remarkable acceleration of the reaction and improved yields. Similarly, in L-proline-catalyzed asymmetric Michael addition reactions, trans-2,5-dimethylpiperazine has been used as an additive.

Furthermore, derivatives of the piperazine core are central to developing new organocatalytic methods. For instance, the asymmetric organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been achieved using cinchona alkaloids as chiral Lewis base organocatalysts. nih.gov In these studies, derivatives of 1,4-dimethyl-2,5-piperazinedione were examined to test their reactivity towards electrophilic sulfur reagents. nih.gov Another study investigated the enantioselective desymmetrisation of trans-2,5-dimethylpiperazine using chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues as catalysts, achieving moderate enantiomeric excess. rsc.org These examples highlight the role of the dimethylpiperazine framework as a key structural motif in the broader field of organocatalysis, often as a modulator or a foundational structure for more complex catalytic systems.

Application in Polymerization Reactions

Dimethylpiperazine derivatives have found significant application as catalysts in the synthesis of polymers, particularly polyurethanes, by influencing the reactions of isocyanates.

Urethane (B1682113) Formation Catalysis

The formation of urethane linkages from the reaction of isocyanates and alcohols is the fundamental chemistry behind polyurethane production. Amine catalysts are crucial for balancing the gelling (urethane formation) and blowing (water-isocyanate reaction) reactions. researchgate.net

N,N'-Dimethylpiperazine (1,4-dimethylpiperazine) is frequently cited as a component in catalyst systems for producing polyurethane foams. google.comgvchem.com It is often used in blends with other amines, such as morpholine (B109124) derivatives, to achieve a desired reaction profile. For instance, to match the reactivity of conventional polyester (B1180765) catalysts, it is sometimes necessary to co-catalyze morpholine-based systems with dimethylpiperazine. google.com In the production of flexible polyester polyurethane foams, catalyst systems comprising N-methoxypropylmorpholine, N-butylmorpholine, and N,N'-dimethylpiperazine have been patented. While computational studies have explored the catalytic effect of 1,4-dimethylpiperazine (B91421) (DMP) on the reaction between phenyl isocyanate and butan-1-ol, confirming the important role of amine catalysts in urethane synthesis. researchgate.net

Isocyanate Polymerization

Beyond simple urethane linkage formation, dimethylpiperazine derivatives catalyze the polymerization of isocyanates, particularly their trimerization to form polyisocyanurate (PIR) rings. These PIR structures impart enhanced thermal stability and flame retardancy to polyurethane materials.

A notable example is a catalyst synthesized from 1,4-dimethylpiperazine. Researchers designed and synthesized 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium (B1175870) base (PQ-OH) specifically for the production of both hexamethylene diisocyanate (HDI) trimer and pentamethylene diisocyanate (PDI) trimer. sioc-journal.cn This catalyst is effective because its two hydroxide (B78521) ions can simultaneously attack the isocyanate groups of two monomers, improving reaction efficiency. sioc-journal.cn The steric hindrance provided by the piperazine ring structure enhances the reaction between small monomer molecules while inhibiting reactions between larger molecules, leading to a high content of the desired trimer. sioc-journal.cn

Furthermore, N,N'-dimethylpiperazine is listed in various patents as a standard urethane catalyst that can be used in formulations for producing rigid polyisocyanurate/polyurethane foams. google.comuliege.be It is often included in a list of suitable amine compounds that accelerate the reaction between NCO groups of diisocyanates and polyols. google.com

Catalysts for Carbon Dioxide (CO2) Capture and Sequestration

Aqueous amine solutions are the leading technology for capturing CO₂ from industrial flue gases. Piperazine (PZ) has been identified as a superior solvent compared to the benchmark monoethanolamine (MEA) due to its higher absorption rate and capacity. researchgate.net Research into piperazine derivatives aims to overcome some of PZ's limitations, such as solid precipitation.

Studies have evaluated various dimethylpiperazine isomers for this purpose. In one study using a wetted wall column to screen solvents, a 2m aqueous solution of trans-2,5-dimethylpiperazine was among the piperazine derivatives tested for its CO₂ absorption and desorption rates. Blends containing 1,4-dimethylpiperazine have also been investigated. utexas.edu For example, a solvent blend of piperazine, N-methylpiperazine, and N,N'-dimethylpiperazine was described as a novel CO₂ capture solvent that offers improved solid solubility compared to concentrated piperazine alone. researchgate.net

Data Tables

Catalytic Applications of Dimethylpiperazine Isomers

| Isomer | Application Area | Specific Reaction | Role of Compound | Key Finding | Reference(s) |

| trans-2,5-Dimethylpiperazine | Organocatalysis | Asymmetric Aldol Reaction | Achiral Co-catalyst | Significantly accelerates the reaction and improves yields when used with a primary dipeptide catalyst. | |

| N,N'-Dimethylpiperazine | Urethane Formation | Polyurethane Foam Production | Co-catalyst | Used in blends with morpholine derivatives to achieve desired reactivity profiles in polyester foams. | google.com |

| 1,4-Dimethylpiperazine Derivative | Isocyanate Polymerization | Isocyanate Trimerization | Catalyst Precursor | Forms a quaternary ammonium base catalyst (PQ-OH) that efficiently produces isocyanate trimers with high selectivity. | sioc-journal.cn |

| trans-2,5-Dimethylpiperazine | CO₂ Capture | CO₂ Absorption from Flue Gas | Absorbent | Investigated as an aqueous solvent for CO₂ capture, showing relevant absorption/desorption characteristics. | |

| N,N'-Dimethylpiperazine | CO₂ Capture | CO₂ Absorption from Flue Gas | Absorbent Component | Used in blends to improve solid solubility and maintain high CO₂ capacity compared to piperazine alone. | researchgate.net |

Applications in Material Science and Polymer Chemistry

Enhancement of Polymer Properties (Flexibility, Durability, Thermal Stability)

The incorporation of 2,2-dimethylpiperazine into polymer backbones can significantly modify and enhance the material's bulk properties. Its rigid ring structure combined with the steric hindrance from the gem-dimethyl groups influences chain packing and intermolecular interactions, leading to improvements in flexibility, durability, and thermal performance.

Flexibility and Durability: this compound is utilized in the production of specialty polymers to improve properties such as flexibility and durability. chemimpex.com When used as a monomer in the synthesis of polyamides, for instance, the piperazine (B1678402) unit introduces a non-planar, cyclic structure into the polymer chain. Unlike linear diamines which allow for strong, regular hydrogen bonding between polyamide chains, the nitrogen atoms in the piperazine ring, once reacted, cannot participate in hydrogen bonding. researchgate.net This disruption of extensive hydrogen bonding networks can increase the flexibility of the polymer chains, leading to materials with reduced stiffness and improved elongation characteristics. A patent for a piperazine-based epoxy curing agent notes that its use results in a cured paint film with significantly improved flexibility compared to those cured with unmodified diamines. google.com This enhancement in flexibility often contributes to greater durability, as the material can better withstand mechanical stress without fracturing.

Thermal Stability: The inherent stability of the piperazine ring can contribute to the thermal resistance of polymers. While specific data for polymers containing this compound is not extensively detailed in readily available literature, research on polymers containing other heterocyclic structures has shown that the inclusion of stable rings in the polymer backbone can increase the degradation temperature. For example, studies on various polymers have shown that incorporating robust cyclic or aromatic structures enhances thermal robustness. researchgate.net The energy required to break down the polymer is increased because of the stability of these integrated ring structures.

The table below summarizes the effects of incorporating piperazine derivatives on polymer properties as indicated by research and patent literature.

| Property | Effect of Piperazine Incorporation | Probable Mechanism | Reference(s) |

| Flexibility | Increased | Disruption of inter-chain hydrogen bonding; introduction of non-planar structures. | researchgate.netgoogle.com |

| Durability | Enhanced | Improved ability to withstand mechanical stress due to increased flexibility. | chemimpex.com |

| Water Resistance | Improved | Modification of the polymer matrix's chemical nature and cross-linking density. | google.com |

| Yellowing Resistance | Improved | The stable aliphatic ring structure is less prone to forming chromophores upon aging. | google.com |

Role as Curing Agents in Resin Systems (e.g., Epoxy Resins)

This compound is employed as a curing agent, also known as a hardener, for resin systems, most notably epoxy resins. chemimpex.com Curing is a chemical process in which the linear, relatively low-molecular-weight epoxy resin is converted into a hard, infusible, three-dimensional cross-linked network. sinocurechem.comresearchgate.net Amine-based compounds are a major class of curing agents, and the secondary amine groups (-NH-) in the this compound molecule are reactive towards the epoxide groups of the resin. threebond.co.jp

The curing reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a carbon-nitrogen bond. Since this compound contains two secondary amine groups, each molecule can react with two epoxy groups, effectively acting as a cross-linker between epoxy polymer chains. This process builds a dense network structure that is responsible for the final properties of the cured material. threebond.co.jp

The use of piperazine-derived curing agents can offer distinct advantages over standard aliphatic amines. A Chinese patent describes a piperazine-based epoxy curing agent that, when used to cure epoxy resin, yields a product with superior performance characteristics. google.com Specifically, the resulting cured films exhibit excellent flexibility, high gloss, and improved resistance to water and yellowing when compared to resins cured with conventional 1,2-diamines. google.com The specific structure of the diamine curing agent plays a crucial role in determining the final properties of the thermoset, including its mechanical strength, chemical resistance, and thermal stability. atlantis-press.com

The table below compares the performance of an epoxy paint film cured with a piperazine-based agent versus a standard diamine, based on findings from patent literature.

| Performance Metric | Unmodified 1,2-Diamine Cured Film | Piperazine-Based Cured Film | Reference |

| Flexibility | Standard | Improved | google.com |

| Gloss | Standard | Improved | google.com |

| Yellowing Resistance | Standard | Improved | google.com |

| Water Resistance | Standard | Improved | google.com |

Development of Novel Polymeric Materials

As a difunctional monomer, this compound is a building block for the synthesis of novel polymers, particularly polyamides, polyimides, and polyureas. The reaction of its two secondary amine groups with complementary difunctional monomers, such as diacids (or their derivatives), dianhydrides, or diisocyanates, allows for its incorporation into polymer main chains via step-growth polymerization.

Polyamides: Polyamides are a significant class of engineering plastics known for their high strength and durability. They are typically synthesized by the condensation reaction between a diamine and a dicarboxylic acid. Research has been conducted on synthesizing polyamides for hot-melt adhesives using piperazine in combination with dimer acids and other diamines like ethylenediamine (B42938). researchgate.net The inclusion of the piperazine unit modifies the polymer's properties, affecting its glass transition temperature, crystallinity, and ultimately its performance as an adhesive. researchgate.net Patents also describe the use of asymmetric piperazine derivatives to create semi-crystalline polyamides for hot-melt adhesives that possess a desirable combination of flexibility and a moderate melting point. google.com

Polyimides: Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com The synthesis of polyimides involves the reaction of a diamine with a dianhydride to first form a polyamic acid intermediate, which is then chemically or thermally converted to the final polyimide. mdpi.comosti.gov The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. rsc.org The use of an aliphatic cyclic diamine like this compound, in place of more common aromatic diamines, would be expected to produce polyimides with increased flexibility, higher solubility, and lower glass transition temperatures, making them more processable.

Polyureas: Polyureas are formed by the reaction of a diamine with a diisocyanate. Patent literature discloses the use of dimethyl-substituted piperazines as one of several possible diamino compounds for the preparation of polysilylureas, which are precursors to polyureas. google.com The choice of diamine is a critical factor in tailoring the properties of the final polyurea material for specific applications.

Ligand Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, referred to as ligands or linkers. nih.gov The modular nature of MOFs allows for their properties to be tuned by carefully selecting the metal and organic ligand components. rsc.orgdntb.gov.ua Piperazine and its derivatives, including this compound, are used as flexible N-donor ligands in the synthesis of MOFs. rsc.orgrsc.org

The conformationally flexible nature of the piperazine ring can lead to the formation of complex and entangled MOF structures, such as interpenetrated, self-penetrated, and polycatenated frameworks. rsc.orgresearchgate.net The specific geometry and flexibility of the ligand can direct the assembly of the metal centers into unique network topologies. For example, the use of a flexible dipyridyl piperazine ligand with a rigid dicarboxylic acid has been shown to produce different entangled MOF structures depending on the metal ion and solvent conditions used during synthesis. rsc.org

Furthermore, functionalizing MOFs by incorporating specific ligands can enhance their performance in various applications. A study on a piperazine-functionalized MOF, analogous to the well-known MOF-505, demonstrated a significantly high methane (B114726) storage capacity. rsc.org The inclusion of the piperazine groups into the framework's channels created a lipophilic (non-polar) surface and balanced the porosity and density, which resulted in an increased affinity for methane molecules and a higher deliverable gas capacity. rsc.org This highlights the critical role that ligands like this compound can play in designing advanced MOFs for targeted applications such as gas storage and separation. nih.gov

Medicinal Chemistry and Biological Activity Mechanisms of 2,2 Dimethylpiperazine Derivatives

Mechanism of Enzyme Inhibition

Derivatives of 2,2-dimethylpiperazine have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. The piperazine (B1678402) core provides a flexible framework that can be functionalized to interact with the active sites of these enzymes, while the 2,2-dimethyl substitution can fine-tune these interactions.

The piperazine scaffold is a common feature in a number of antibacterial agents. researchgate.net These compounds often exert their effects by inhibiting essential bacterial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity. One of the key targets for piperazine-containing antibacterials is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. als-journal.comresearcher.life Another important bacterial enzyme target is enoyl-acyl carrier protein (ACP) reductase, which is involved in fatty acid biosynthesis. mdpi.com

While specific studies on this compound derivatives as direct inhibitors of these enzymes are not extensively documented, the general principles of piperazine-based enzyme inhibition apply. For instance, in the case of DNA gyrase inhibitors like fluoroquinolones, the piperazine moiety often plays a role in binding to the enzyme-DNA complex. nih.gov The gem-dimethyl substitution on the piperazine ring could enhance the binding affinity through favorable van der Waals interactions within the enzyme's binding pocket and by restricting the conformational flexibility of the piperazine ring to a more bioactive conformation. nih.gov

| Bacterial Enzyme Target | General Role of Piperazine Moiety | Potential Influence of 2,2-Dimethyl Substitution |

| DNA Gyrase | Binds to the enzyme-DNA complex, contributing to inhibitory activity. | May enhance binding affinity and alter the spectrum of activity. |

| Enoyl-ACP Reductase | Interacts with the active site of the enzyme, disrupting fatty acid synthesis. | Could improve potency and pharmacokinetic properties. |

Mammalian topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. scbt.com Certain piperazine derivatives have been shown to modulate the activity of this enzyme. The substitution pattern on the piperazine ring can have a dramatic effect on the potency of these compounds against mammalian topoisomerase II. For example, in a series of fluoroquinolone analogs, the stereochemistry of methyl groups on the piperazine ring significantly influenced the drug's ability to stimulate enzyme-mediated DNA cleavage. This suggests that the conformation of the piperazine ring is critical for productive interaction with the mammalian enzyme.

The presence of a 2,2-dimethyl group would be expected to have a pronounced effect on the conformational properties of the piperazine ring. This could either enhance or diminish the interaction with topoisomerase II, depending on the specific structural requirements of the binding site. The gem-dimethyl substitution can also impact the drug's ability to intercalate with DNA or bind to the enzyme-DNA complex, which are common mechanisms for topoisomerase II poisons. scbt.com

Interactions with Neurotransmitter Receptors

The piperazine scaffold is a well-known pharmacophore for ligands targeting various neurotransmitter receptors in the central nervous system (CNS). eurekaselect.com Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with serotonin (B10506) and dopamine (B1211576) receptors, leading to the development of drugs for a range of psychiatric and neurological disorders. nih.gov The use of this compound as a building block in the synthesis of anti-anxiety and antidepressant medications further underscores the importance of this scaffold in neuropharmacology. chemimpex.com

Many arylpiperazine derivatives exhibit high affinity for various serotonin (5-HT) and dopamine (D2) receptor subtypes. nih.govnih.gov The nature of the aryl group and the substituents on the piperazine ring determine the affinity and selectivity for these receptors. The interaction of these ligands with their target receptors is often complex, involving a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

The introduction of 2,2-dimethyl groups on the piperazine ring can influence receptor binding in several ways. The steric bulk of the methyl groups can orient the aryl group in a specific conformation that may be more favorable for binding to a particular receptor subtype. Furthermore, the gem-dimethyl substitution can increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and reach its CNS targets. nih.gov

| Receptor Subtype | General Role of Arylpiperazine Moiety | Potential Influence of 2,2-Dimethyl Substitution |

| Serotonin (5-HT) Receptors | Acts as an agonist, antagonist, or partial agonist, modulating serotonergic neurotransmission. nih.gov | Can alter affinity and selectivity for different 5-HT receptor subtypes. |

| Dopamine (D2) Receptors | Typically acts as an antagonist or partial agonist, influencing dopaminergic signaling. nih.gov | May enhance CNS penetration and modulate receptor binding conformation. |

By modulating serotonin and dopamine receptors, this compound derivatives can have a significant impact on the corresponding neurotransmitter pathways. The serotonergic system is involved in the regulation of mood, anxiety, sleep, and cognition, while the dopaminergic system plays a key role in motor control, motivation, and reward. nih.gov Dysregulation of these pathways is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.

Derivatives of this compound, by acting on specific serotonin and dopamine receptor subtypes, can help to restore the balance of these neurotransmitter systems. For example, a compound that acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor could potentially have both antidepressant and antipsychotic properties. The precise pharmacological profile of a this compound derivative will depend on its specific structure and its affinity for a range of different receptor subtypes.

Biological Target Modulation

The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is capable of binding to multiple biological targets with high affinity. eurekaselect.com This versatility makes it an attractive starting point for the design of multi-target ligands, which can be particularly beneficial for the treatment of complex multifactorial diseases.

The introduction of the gem-dimethyl group can enhance the drug-like properties of piperazine derivatives, leading to improved metabolic stability and oral bioavailability. nih.gov This is because the methyl groups can shield the adjacent nitrogen atoms from metabolic enzymes. By systematically modifying the substituents on the this compound core, it is possible to develop a diverse library of compounds with a wide range of biological activities, targeting not only enzymes and neurotransmitter receptors but also other classes of proteins such as ion channels and transporters. The conformational constraint imposed by the 2,2-dimethyl substitution can also lead to increased selectivity for a particular biological target, reducing the potential for off-target effects. nih.gov

Gamma-Secretase Inhibition

Derivatives of piperazine have been investigated as modulators of gamma-secretase, an enzyme implicated in the development of Alzheimer's disease. nih.gov The focus of this research has been to selectively reduce the production of the amyloid-beta 42 (Aβ₄₂) peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov

In one study, novel piperazine derivatives were designed and synthesized to act as gamma-secretase modulators (GSMs). nih.gov The lead compound in this series demonstrated the ability to selectively lower Aβ₄₂ levels. Through structural modifications, specifically the replacement of an imidazolylphenyl moiety with an oxazolylphenyl moiety and optimization of a urea (B33335) group, researchers were able to significantly improve the metabolic stability of these compounds in mouse liver microsomes while maintaining their activity and selectivity. nih.gov This optimization led to the identification of an orally bioavailable and brain-penetrant GSM, compound 6j , which was shown to selectively decrease Aβ₄₂ levels in the brains of mice. nih.gov

| Compound | Modification | Key Finding |

| Lead Compound 3 | Imidazolylphenyl moiety | Selectively lowers Aβ₄₂ production. nih.gov |

| Compound 6j | Oxazolylphenyl moiety, optimized urea group | Improved microsomal stability, orally bioavailable, brain-penetrant, and selectively reduces brain Aβ₄₂ in mice. nih.gov |

Antagonism of Vanilloid, Adenosine (B11128), and Dopamine Receptors

Vanilloid Receptor Antagonism

Derivatives of piperazine have been explored as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. nih.govnih.gov Antagonists of TRPV1 have demonstrated antihyperalgesic effects in animal models of inflammatory and neuropathic pain. nih.gov A series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles were synthesized and evaluated for their TRPV1 antagonist activity. nih.gov Among these, compound 46ad was identified as one of the most potent, and it was shown to be orally bioavailable in rats. nih.gov This compound was effective in blocking capsaicin-induced flinching and also reversed thermal hyperalgesia in a model of inflammatory pain. nih.gov

In another study, three series of novel piperazine urea derivatives were designed as TRPV1 antagonists. nih.gov Compound 5ac , N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide, emerged as a highly potent antagonist with an IC₅₀ of 9.80 nM against capsaicin-induced responses. nih.gov Molecular docking studies suggested that this compound fits well into the amino acid residues of the rat TRPV1 receptor through hydrophobic interactions. nih.gov

Adenosine Receptor Antagonism

Arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease. nih.govresearchgate.net Starting from the known A2A antagonist SCH 58261, researchers developed compound 11h , which demonstrated oral activity in a rat model of haloperidol-induced catalepsy. nih.gov Further optimization of this lead compound resulted in 12a (SCH 420814) , a methoxyethoxyethyl ether derivative with broad selectivity, favorable pharmacokinetic properties, and excellent in vivo activity. nih.gov The antagonism of A2A receptors in the basal ganglia is believed to counteract the inhibitory effects of adenosine on dopamine D2 receptor function, which is beneficial in Parkinson's disease. nih.gov

Dopamine Receptor Antagonism

Piperidine (B6355638) and piperazine derivatives have been investigated for their activity as antagonists of dopamine receptors, particularly the D2, D3, and D4 subtypes. mdpi.commedchemexpress.commdpi.com While the core structure in some of these studies is not exclusively this compound, the broader class of piperazine derivatives has shown significant potential. For instance, N-phenylpiperazine analogs have been found to selectively bind to the D3 versus the D2 dopamine receptor subtype. mdpi.com One such compound, 6a , a 3-thiophenephenyl fluoride (B91410) substituted N-phenylpiperazine analog, displayed nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. mdpi.com This compound was also active in in-vivo models of hallucinogenic-dependent head twitch response and L-dopa-induced dyskinesia. mdpi.com The antagonist activity of these compounds at dopamine receptors is being explored for the treatment of various neurological and psychiatric disorders. nih.gov

Antimicrobial Activity Mechanisms

Antibacterial Research

Piperazine derivatives have been the subject of extensive research for their potential as antibacterial agents against a wide spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Various studies have demonstrated that modifications to the piperazine scaffold can lead to compounds with significant antibacterial efficacy.

In one study, a series of piperazine derivatives were synthesized and screened for their antibacterial activity against organisms such as Staphylococcus aureus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, Clostridium sporogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus vulgaris. researchgate.net The majority of the synthesized compounds exhibited in vitro antibacterial activity, with two derivatives showing activity against S. longisporum and P. aeruginosa that was comparable to the antibiotic amikacin. researchgate.net